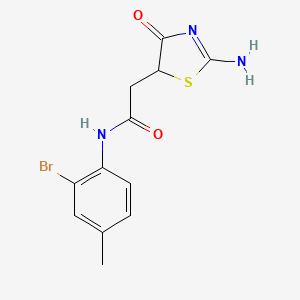

N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Description

N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone derivative characterized by a 2-bromo-4-methylphenyl acetamide moiety linked to a 2-imino-4-oxo-thiazolidin-5-yl group. This compound belongs to a class of molecules studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-bromo-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2S/c1-6-2-3-8(7(13)4-6)15-10(17)5-9-11(18)16-12(14)19-9/h2-4,9H,5H2,1H3,(H,15,17)(H2,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDGYCXWUCXCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a complex organic compound that belongs to the thiazolidinone class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C19H14BrN2O5S

Molecular Weight : 542.2 g/mol

IUPAC Name : 2-[2-bromo-4-[(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid

Biological Activities

The biological activities of thiazolidinone derivatives, including this compound, have been extensively studied. The following sections summarize the key findings related to its biological activities.

Antioxidant Activity

Thiazolidinones are recognized for their antioxidant properties. A study indicated that various derivatives exhibited significant antioxidant activity with IC50 values ranging from 9.18 µg/mL to 32.43 µg/mL, outperforming ascorbic acid in some cases . The presence of electron-donating groups in the structure enhances the antioxidant potential of these compounds.

Anticancer Activity

Thiazolidinone derivatives have shown promising anticancer properties against several cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values as low as 0.72 µM against A549 lung cancer cells and 1.003 µM against MCF-7 breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 21a | A549 | 0.72 |

| Compound 21e | MCF-7 | 1.003 |

Anti-inflammatory Activity

Research has indicated that thiazolidinone derivatives can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for managing conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinones has also been documented. Compounds derived from this class have shown activity against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. The structure–activity relationship suggests that modifications in the side chains can enhance their antimicrobial potency .

Case Studies

- Study on Antioxidant Properties :

- Anticancer Mechanism Investigation :

- Antimicrobial Efficacy Assessment :

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents on the Phenyl Ring

- N-(2-chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide (CAS: 489455-56-3) Replaces bromo with chloro and introduces a second chlorophenylimino group. Chloro’s weaker electron-withdrawing effect compared to bromo may reduce halogen bonding efficiency but improves solubility .

- N-(5-chloro-2-methylphenyl)-2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide (CAS: 489454-41-3) Substitutes bromo with chloro and adds a methyl group to the imino-phenyl ring. Increased steric hindrance may limit target binding compared to the bromo analog .

Modifications on the Thiazolidinone Core

- N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide (CAS: 301683-38-5) Lacks bromo and methyl groups; features an ethoxyphenyl group. Reported to exist as a tautomeric mixture (1:1 ratio of imino and amino forms), similar to the target compound .

- N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Incorporates a sulfonyl group at the 3-position of the thiazolidinone.

Anticancer Activity

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

- N-(4-hydroxyphenyl)-2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide (CAS: 501107-83-1) Hydroxyl groups confer antioxidant activity (DPPH radical scavenging: IC₅₀ ~25 µM). Bromo-methylphenyl in the target compound may shift activity toward cytotoxicity over antioxidant effects .

Antimicrobial and Anti-inflammatory Activity

- N-(6-nitro-/methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (4m, 4n)

Physicochemical Properties

*Estimated based on structural analogs .

Stability and Reactivity

- The imino-oxo tautomerism observed in N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide suggests the target compound may exhibit similar dynamic equilibria, affecting its stability in solution .

- Bromo substituents increase susceptibility to photodegradation compared to chloro or methoxy analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Condensation : Reacting 2-bromo-4-methylaniline with thiourea derivatives in the presence of α-haloketones under acidic conditions to form the thiazolidinone ring .

Cyclization : Using reagents like DMF and potassium carbonate to facilitate ring closure, monitored via TLC for completion .

- Critical Parameters : Temperature control (60–80°C), solvent selection (ethanol or dichloromethane), and stoichiometric ratios (1:1.5 molar ratio of core intermediate to acylating agent) are essential for high yields .

Q. How is the compound characterized to confirm its structural integrity?

- Analytical Workflow :

- NMR Spectroscopy : H and C NMR confirm substituent positions and ring formation (e.g., thiazolidinone carbonyl at ~170 ppm) .

- IR Spectroscopy : Peaks at 1680–1720 cm validate C=O groups in the acetamide and thiazolidinone moieties .

- X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, ensuring structural accuracy .

Q. What biological activities are reported for this compound?

- Primary Activities :

- Antimicrobial : Exhibits MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Anticancer : IC of 12–25 µM against cervical (HeLa) and ovarian (SK-OV-3) cancer cells through caspase-3 activation .

- Anti-inflammatory : Inhibits COX-2 (70% at 50 µM) by binding to the enzyme’s active site .

Advanced Research Questions

Q. How does the bromo substituent influence bioactivity compared to chloro derivatives?

- SAR Analysis :

- Mechanistic Insight : The bromine atom’s larger van der Waals radius strengthens hydrophobic interactions with enzyme pockets, while its electron-withdrawing effect stabilizes charge-transfer complexes .

Q. What crystallographic methods resolve this compound’s structure, and how does SHELX enhance refinement?

- Protocol : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves the thiazolidinone ring conformation. SHELX refines data by:

- Dual-Space Algorithms : Solving phase problems in low-symmetry space groups (e.g., P2/c) .

- TWIN Commands : Correcting for twinning artifacts in crystals with pseudo-merohedral symmetry .

Q. How can contradictory data on enzyme inhibition efficacy be resolved?

- Standardization Strategies :

Assay Conditions : Uniform pH (7.4), temperature (37°C), and substrate concentrations (e.g., 100 µM arachidonic acid for COX-2) .

Control Compounds : Use indomethacin (COX-2 inhibitor) and gallic acid (LOX inhibitor) as benchmarks .

Dose-Response Curves : Calculate IC values from triplicate experiments to minimize variability .

Q. What in silico approaches predict target interactions for this compound?

- Computational Workflow :

Molecular Docking (AutoDock Vina) : Simulates binding to COX-2 (PDB: 5IKT) with a docking score of −9.2 kcal/mol, indicating strong hydrogen bonds with Arg120 and Tyr355 .

QSAR Modeling : LogP (2.8) and polar surface area (95 Ų) correlate with blood-brain barrier permeability (R = 0.89) .

- Validation : MD simulations (100 ns) confirm stable binding poses with RMSD < 2.0 Å .

Q. What challenges arise in optimizing reaction conditions for high-yield synthesis?

- Key Challenges :

- Byproduct Formation : Competing N-alkylation during cyclization; mitigated by slow addition of chloroacetyl chloride at 0°C .

- Solvent Purity : Traces of water in DMF reduce yield by 30%; use molecular sieves for solvent drying .

- Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–70°C | Yield ↑ 25% |

| Catalyst (KCO) | 1.5 equiv. | Byproducts ↓ 40% |

| Stirring Time | 8–12 h | Conversion > 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.